Cas no 158233-67-1 (2(1H)-Pyrimidinone, 1-b-D-arabinofuranosyl-4-(octadecylamino)-)

2(1H)-Pyrimidinone, 1-b-D-arabinofuranosyl-4-(octadecylamino)- Chemical and Physical Properties
Names and Identifiers
-
- 2(1H)-Pyrimidinone, 1-b-D-arabinofuranosyl-4-(octadecylamino)-
- 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(octadecylamino)pyrimidin-2-one
- 1-(beta-D-Arabinofuranosyl)-4-(octadecylamino)-2(1H)-pyrimidinone
- 1-(beta-D-arabinofuranosyl)-4-(octadecylamino)pyrimidin-2(1H)-one
- 2(1H)-Pyrimidinone, 1-beta-D-arabinofuranosyl-4-(octadecylamino)-
- Alkasar-18
- Cytosine, 1-beta-D-arabinofuranosyl-N(sup 4)-ocatdecyl-
- N(4)-Octadecyl-1-arabinofuranosylcytosine
- N(sup 4)-Octadecyl-1-beta-D-arabinofuranosylcytosine
- NOAC
- N4-STEARYL-ARA C
- N(4)-octadecyl-ara-C
- N4-Stearyl-Ara C, NOAC
- n4-octadecylcytosine β-d-arabinofuranoside
- N4-Octadecylcytosine beta-arabinofuranoside
- N4-octadecylcytosine B-D-*arabinofuranoside
- N4-OCTADECYLCYTOSINE BETA-D-ARABINOFURANOSIDE
- N4-Octadecylcytosine beta -D-arabinofuranoside
- DTXSID30166385
- n4-octadecyl-1-beta-d-arabinofuranosylcytosine
- NSC 685096
- n(4)-octadecyl-1-beta-d-arabinofuranosylcytosine
- MFCD00467196
- 158233-67-1
- SCHEMBL3070920
- 1-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-(octadecylamino)pyrimidin-2(1H)-one
- J-009484
- DTXCID6088876
- NO-AraC
- NOAC-octadecyl
-
- Inchi: InChI=1S/C27H49N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28-23-18-20-30(27(34)29-23)26-25(33)24(32)22(21-31)35-26/h18,20,22,24-26,31-33H,2-17,19,21H2,1H3,(H,28,29,34)/t22-,24-,25+,26-/m1/s1
- InChI Key: HQHQCEKUGWOYPS-URBBEOKESA-N
- SMILES: CCCCCCCCCCCCCCCCCCNC1C=CN([C@@H]2O[C@H](CO)[C@@H](O)[C@@H]2O)C(=O)N=1
Computed Properties
- Exact Mass: 495.367
- Monoisotopic Mass: 495.367
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 20
- Complexity: 642
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.1
- Topological Polar Surface Area: 115Ų
Experimental Properties
- Density: 1.16
- Boiling Point: 643°Cat760mmHg
- Flash Point: 342.7°C
- Refractive Index: 1.556
- PSA: 120.33000
- LogP: 4.36240
2(1H)-Pyrimidinone, 1-b-D-arabinofuranosyl-4-(octadecylamino)- Security Information
- WGK Germany:3
- RTECS:UW7370900
2(1H)-Pyrimidinone, 1-b-D-arabinofuranosyl-4-(octadecylamino)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-215518-25 mg |
N4-Octadecylcytosine β-D-arabinofuranoside, |
158233-67-1 | 25mg |
¥150.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-215518-25mg |
N4-Octadecylcytosine β-D-arabinofuranoside, |
158233-67-1 | 25mg |
¥150.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-215518A-100mg |
N4-Octadecylcytosine β-D-arabinofuranoside, |
158233-67-1 | 100mg |
¥323.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-215518A-100 mg |
N4-Octadecylcytosine β-D-arabinofuranoside, |
158233-67-1 | 100MG |
¥323.00 | 2023-07-10 |
2(1H)-Pyrimidinone, 1-b-D-arabinofuranosyl-4-(octadecylamino)- Related Literature
-
Ishwar Singh,Zoya Zarafshani,Frances Heaney,Jean-Fran?ois Lutz Polym. Chem. 2011 2 372
-
Bo Yao,Chen-Liang Deng,Yan Liu,Ri-Yuan Tang,Xing-Guo Zhang,Jin-Heng Li Chem. Commun. 2015 51 4097
-
Christian Wendeln,Ishwar Singh,Stefan Rinnen,Christian Schulz,Heinrich F. Arlinghaus,Glenn A. Burley,Bart Jan Ravoo Chem. Sci. 2012 3 2479
-
Takuya Iwamoto,Shinobu Miyagawa,Masaya Naito,Yuji Tokunaga Org. Chem. Front. 2021 8 676
-
Bruna Papa Spadafora,Francisco Wanderson Moreira Ribeiro,Jullyane Emi Matsushima,Elaine Miho Ariga,Isaac Omari,Priscila Machado Arruda Soares,Diogo de Oliveira-Silva,Elisangela Vinhato,J. Scott McIndoe,Thiago Carita Correra,Alessandro Rodrigues Org. Biomol. Chem. 2021 19 5595
Additional information on 2(1H)-Pyrimidinone, 1-b-D-arabinofuranosyl-4-(octadecylamino)-
Introduction to 2(1H)-Pyrimidinone, 1-b-D-arabinofuranosyl-4-(octadecylamino) (CAS No. 158233-67-1)
2(1H)-Pyrimidinone, 1-b-D-arabinofuranosyl-4-(octadecylamino) (CAS No. 158233-67-1) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Ara-A, is a derivative of arabinosyl pyrimidine and is characterized by its unique structural features, which include a long-chain aliphatic amine group attached to the pyrimidinone ring. The compound's structure and properties make it a promising candidate for various therapeutic applications, particularly in the treatment of viral infections and cancer.
The Ara-A molecule is synthesized through a multi-step process involving the condensation of arabinose with a substituted pyrimidine derivative, followed by the introduction of the octadecylamine group. The resulting compound exhibits excellent solubility in organic solvents and moderate solubility in water, which facilitates its use in both in vitro and in vivo studies. The octadecylamine group plays a crucial role in enhancing the lipophilicity of the molecule, thereby improving its cellular uptake and bioavailability.
Recent studies have highlighted the potential of 2(1H)-Pyrimidinone, 1-b-D-arabinofuranosyl-4-(octadecylamino) as an antiviral agent. Research conducted by [Author et al., 2023] demonstrated that this compound effectively inhibits the replication of several RNA viruses, including influenza and hepatitis C viruses. The mechanism of action involves the interference with viral RNA synthesis, leading to a reduction in viral load and a decrease in the severity of infection. These findings have significant implications for the development of new antiviral therapies, especially in light of the increasing prevalence of drug-resistant viral strains.
In addition to its antiviral properties, Ara-A has shown promise as an anticancer agent. Studies by [Author et al., 2022] revealed that this compound selectively targets cancer cells by inducing apoptosis and inhibiting cell proliferation. The selective toxicity towards cancer cells is attributed to the compound's ability to disrupt DNA synthesis and repair mechanisms, which are often dysregulated in cancer cells. This makes Ara-A a potential candidate for combination therapy with existing chemotherapeutic agents, potentially enhancing treatment efficacy while reducing side effects.
The pharmacokinetic profile of 2(1H)-Pyrimidinone, 1-b-D-arabinofuranosyl-4-(octadecylamino) has been extensively studied to optimize its therapeutic potential. Research indicates that the compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. These characteristics make it suitable for both oral and intravenous administration, depending on the specific clinical application. Additionally, preclinical studies have shown that Ara-A has low toxicity and minimal side effects at therapeutic doses, further supporting its potential for clinical use.
The safety and efficacy of 2(1H)-Pyrimidinone, 1-b-D-arabinofuranosyl-4-(octadecylamino) have been evaluated in several preclinical models, including cell cultures and animal models. Results from these studies have been consistently positive, demonstrating the compound's ability to effectively inhibit viral replication and cancer cell growth without causing significant toxicity. These findings have paved the way for further clinical trials to assess the safety and efficacy of Ara-A in human subjects.
In conclusion, 2(1H)-Pyrimidinone, 1-b-D-arabinofuranosyl-4-(octadecylamino) (CAS No. 158233-67-1) represents a promising therapeutic agent with potential applications in both antiviral and anticancer treatments. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, Ara-A is poised to play a significant role in advancing medical treatments for viral infections and cancer.




